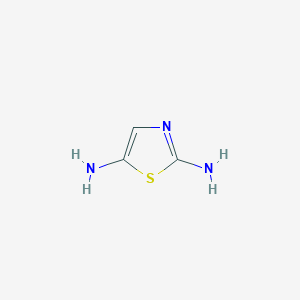

Thiazole-2,5-diamine

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Science

The thiazole ring is characterized by its aromaticity, stability, and the presence of both nitrogen and sulfur atoms, which contribute to its unique electronic and chemical properties fabad.org.trkuey.netnumberanalytics.comtandfonline.comresearchgate.netmdpi.combohrium.com. This structural foundation makes it a "privileged scaffold" in medicinal chemistry and drug design, appearing in a vast array of biologically active compounds fabad.org.trresearchgate.netbohrium.comresearchgate.netnih.govresearchgate.net. Its prevalence extends from natural products, such as Vitamin B1 (thiamine), to numerous pharmaceuticals that have received regulatory approval and are widely used in therapeutic applications fabad.org.trkuey.nettandfonline.comresearchgate.netbohrium.comnih.gov.

The pharmacological versatility of thiazole derivatives is extensive, encompassing activities such as antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and analgesic effects fabad.org.trkuey.netresearchgate.netbohrium.comresearchgate.netresearchgate.netnih.govptfarm.pl. Beyond medicinal chemistry, the thiazole moiety has also found utility in materials science, contributing to the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors due to its favorable electronic and optical characteristics kuey.netnumberanalytics.com. Furthermore, thiazole salts can serve as catalysts in important organic transformations like the Stetter and benzoin (B196080) condensation reactions tandfonline.com.

The Role of Thiazole-2,5-diamine Scaffolds in Advanced Chemical Synthesis

This compound, featuring amine groups at the 2 and 5 positions of the thiazole ring, offers a distinct advantage as a synthetic building block. The presence of these two nucleophilic amine functionalities allows for extensive derivatization and the construction of more complex molecular architectures solubilityofthings.com. This diamine substitution pattern provides unique points of reactivity and attachment, enabling chemists to tailor molecular properties for specific applications kuey.netptfarm.plsolubilityofthings.comanalis.com.myrsc.org.

The synthesis of thiazole derivatives, including those with diamine functionalities, often employs established heterocyclic synthesis methodologies. These include variations of the Hantzsch thiazole synthesis, cyclization reactions involving thiourea (B124793) or thioamides, and reactions with α-halocarbonyl compounds kuey.netanalis.com.myrsc.org. The strategic placement of amine groups in this compound facilitates its use as a synthon for creating diverse chemical libraries and exploring novel chemical space, making it a valuable component in advanced organic synthesis solubilityofthings.comnih.govacs.orgresearchgate.net.

Overview of Research Trajectories for this compound and its Derivatives

Contemporary research on thiazole derivatives, including those with diamine functionalities, spans multiple disciplines, with a strong emphasis on medicinal chemistry and materials science.

Medicinal Chemistry: Thiazole diamines and their derivatives are actively investigated for a broad range of biological activities.

Antimicrobial Activity: Numerous studies highlight the potential of thiazole diamine derivatives as antimicrobial agents, demonstrating efficacy against various bacterial and fungal strains fabad.org.trresearchgate.netmdpi.comresearchgate.netresearchgate.netanalis.com.mynih.govacs.org. Research has focused on developing compounds that can combat drug-resistant pathogens.

Anticancer Potential: Derivatives are being explored for their cytotoxic effects against various human cancer cell lines, including HepG2, MCF-7, HCT-116, and HeLa fabad.org.trresearchgate.netmdpi.comresearchgate.netnih.govanalis.com.myresearchgate.netnih.gov. Specific examples include compounds with substituted phenyl rings or fused heterocyclic systems that exhibit promising activity, sometimes acting as tubulin polymerization inhibitors researchgate.netnih.gov. For instance, certain thiazole derivatives have shown selective cytotoxicity against cancer cells with low micromolar IC50 values nih.gov.

Other Biological Activities: Research also explores thiazole diamines for neuroprotective, anti-inflammatory, and enzyme inhibitory properties, such as carbonic anhydrase-III inhibition mdpi.comresearchgate.net. Additionally, derivatives are being investigated as potential inhibitors of bacterial DNA gyrase B, a crucial target for antibacterial drug development nih.govacs.org.

Materials Science: The electronic and optical properties of thiazole-based compounds make them attractive for applications in materials science. Thiazole derivatives are being incorporated into polymers for use in organic electronic devices like OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), leveraging their charge transport capabilities kuey.netnumberanalytics.com.

Synthetic Strategies: Ongoing research focuses on developing efficient and novel synthetic routes to access diverse thiazole diamine structures. This includes exploring multicomponent reactions, chemoenzymatic syntheses, and modifications of established methods like the Hantzsch synthesis to improve yields and introduce specific functionalities ptfarm.planalis.com.myacs.org. Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profiles of these derivatives fabad.org.trresearchgate.netnih.govresearchgate.net.

Data Table 1: Selected Biological Activities of Thiazole Diamine Derivatives

| Derivative Class/Example | Biological Activity | Target/Cell Line | Key Finding/Potency | Reference |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | A549 lung adenocarcinoma, NIH/3T3 mouse embryoblast | Exhibited selective cytotoxicity. | |

| Thiazole-pyridine hybrids | Anticancer | Breast cancer cells | Showed efficacy superior to standard treatments. | |

| N,N'-diaryl-1,3-thiazole-2,4-diamines | Antimicrobial | Staphylococcus aureus, Escherichia coli | Tested against bacterial and fungal strains; activity varied by substituent. | ptfarm.pl |

| 4,5'-bithiazole-2,2'-diamines | DNA Gyrase Inhibition | Bacterial DNA gyrase B | Compound 4: IC50 = 5.5 μM; Compound 5: IC50 = 1.1 μM. | nih.govacs.org |

| Thiazole-5-carboxamide derivatives | Anticancer | Hepatocellular carcinoma (HepG2) | Promising potential identified through in vitro testing. | analis.com.my |

| 2,4-disubstituted thiazole derivatives | Tubulin Polymerization Inhibition | HepG2, MCF-7, HCT116, HeLa | Compounds 5c, 7c, 9a showed strong inhibition (IC50 2.00-2.95 μM). | nih.gov |

| Imidazole-thiazole hybrids | Anticancer | Hepatocellular carcinoma | Investigated for efficacy against liver cancer. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazole-2,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-2-1-6-3(5)7-2/h1H,4H2,(H2,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHMRGFNMPNFNPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Thiazole 2,5 Diamine

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring's pi-electron density indicates that the C5 position is the most favorable site for electrophilic substitution. wikipedia.org However, in Thiazole-2,5-diamine, this position is already occupied by an amino group. The presence of two strong electron-donating amino groups at the C2 and C5 positions highly activates the ring towards electrophilic attack. The only available position for substitution on the thiazole ring is C4. Electron-donating substituents at the C2 position are known to facilitate the attack of electrophiles. pharmaguideline.com

Typical electrophilic substitution reactions for activated thiazoles include nitration and halogenation. While specific studies on this compound are not prevalent, the nitration of 2-aminothiazoles under vigorous conditions using a mixture of nitric and sulfuric acid suggests a potential pathway for introducing a nitro group at the C4 position. slideshare.netacs.org Similarly, 2-amino-substituted 1,3,4-thiadiazoles undergo bromination to yield 5-bromo derivatives, indicating that halogenation of this compound at the C4 position is a feasible transformation. nih.gov

| Reaction | Reagents | Expected Product | Reference Reaction |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-thiazole-2,5-diamine | Nitration of 2-methylthiazole. youtube.com |

| Bromination | Bromine in Acetic Acid | 4-Bromo-thiazole-2,5-diamine | Bromination of 2-amino-1,3,4-thiadiazoles. nih.gov |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the thiazole ring is generally difficult due to its electron-rich, aromatic nature. Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring or activation of the ring through quaternization of the ring nitrogen. pharmaguideline.com The C2 position is noted as the preferred site for nucleophilic attack. chemicalbook.com In the case of this compound, which lacks an inherent leaving group, direct substitution on the ring is unlikely.

However, the amino groups themselves can be transformed into leaving groups. For instance, diazotization of an amino group to form a diazonium salt would create an excellent leaving group, which could then be displaced by a variety of nucleophiles. This indirect pathway is a common strategy for introducing nucleophiles onto aromatic rings that are otherwise unreactive. Reactions of the amino groups as nucleophiles, for instance in condensations with aldehydes or acylations, are also highly probable. pharmaguideline.com

Oxidation Reactions and Product Characterization

The thiazole ring is susceptible to oxidation at both the sulfur and nitrogen atoms. nih.gov Oxidation of the ring nitrogen leads to the formation of an aromatic thiazole N-oxide, while oxidation at the sulfur atom can produce non-aromatic sulfoxides or sulfones. wikipedia.orgthieme-connect.de The use of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) is common for these transformations. wikipedia.org For 1,2,5-thiadiazole (B1195012) 1,1-dioxides, oxidation of the C=N bonds can even lead to fused bis-oxaziridine derivatives. nih.gov

The amino groups of this compound are also highly susceptible to oxidation. Aromatic amines can undergo complex oxidation reactions leading to a variety of products, including azo compounds, nitro compounds, or polymeric materials, depending on the oxidant and reaction conditions. The specific products from the oxidation of this compound would require detailed characterization, but the high reactivity of the amino moieties suggests that oxidation would likely occur at these sites in preference to, or in competition with, ring oxidation.

Reduction Reactions and Product Characterization

The thiazole ring exhibits considerable aromatic stability and is generally resistant to reduction. slideshare.net It is stable under conditions of catalytic hydrogenation with platinum and with metal-in-acid reductions. pharmaguideline.com However, harsh reducing agents like Raney nickel can cause desulfurization and subsequent degradation or cleavage of the ring. pharmaguideline.com For some 1,2,5-thiadiazole rings, reductive cleavage to form an ortho-diamine moiety can be achieved using sodium borohydride (B1222165) or lithium aluminum hydride. researchgate.net Given the stability of the thiazole nucleus, it is expected that this compound would not be easily reduced at the ring under mild conditions. Any reduction reactions would likely target other functional groups if they were present on the molecule.

Donor-Acceptor Interactions

Thiazole moieties are known to participate in donor-acceptor interactions. nih.govresearchgate.net The presence of two strongly electron-donating amino groups makes this compound a potent electron donor. This characteristic suggests a high propensity for forming charge-transfer complexes with suitable electron-acceptor molecules. The formation of such complexes is driven by the interaction between the highest occupied molecular orbital (HOMO) of the donor (this compound) and the lowest unoccupied molecular orbital (LUMO) of the acceptor. This property is significant in the context of developing new materials with specific electronic or optical properties.

Photochemical Reactions

The photochemistry of thiazole derivatives has been a subject of investigation. nih.gov Studies on 2-aminothiazoles have revealed that they can undergo photodegradation under UV light. nih.gov The photochemical behavior can be complex, with potential pathways including photoinduced ring-opening. nih.gov For certain terarylenes containing a 2-aminothiazole (B372263) bridge, photochemical processes can be directed toward either 6π-electrocyclization or ESIPT (Excited-State Intramolecular Proton Transfer)-induced ring contraction, depending on the molecular structure. rsc.orgrsc.org It is plausible that this compound would exhibit rich photochemical reactivity, potentially involving the amino groups and the thiazole ring, leading to ring cleavage, rearrangement, or other transformations upon irradiation with light of a suitable wavelength.

Dimerization and Polymerization Behavior of this compound

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the dimerization or polymerization of this compound. While the reactivity of the thiazole ring and related compounds, such as 2-aminothiazole, has been investigated in the context of polymerization, dedicated research on the self-association of this compound through dimerization or its propensity to form homopolymers is not publicly available.

General principles of thiazole chemistry suggest that dimerization could potentially occur under specific oxidative or catalytic conditions, possibly through the coupling of the amino groups or via reactions involving the thiazole ring itself. However, without experimental data, any proposed mechanism would be purely speculative.

Similarly, the polymerization of this compound would likely proceed via oxidative or electrochemical methods, analogous to other aromatic amines. Such polymerization would be expected to yield a conductive polymer with a conjugated backbone. Research has been conducted on the synthesis of complex polymers that incorporate thiazole-diamine units within a larger monomer structure; however, this does not provide direct insight into the homopolymerization of this compound itself. researchgate.net

Due to the absence of specific research findings, it is not possible to provide detailed information on reaction mechanisms, conditions, or the properties of any resulting dimers or polymers of this compound. Consequently, data tables outlining such findings cannot be generated.

Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

¹H-NMR spectroscopy provides information about the number, type, and environment of hydrogen atoms in a molecule. For Thiazole-2,5-diamine (C₃H₅N₃S), the ¹H-NMR spectrum is expected to exhibit signals corresponding to the aromatic proton on the thiazole (B1198619) ring and the protons of the two amino groups. The amino protons (NH₂) are typically observed as broad singlets due to their rapid exchange and potential hydrogen bonding, often appearing in the region of δ 4.0–6.0 ppm, with their exact position being solvent and concentration-dependent ptfarm.pl. The single proton on the thiazole ring (at the C-4 position) is expected to appear as a singlet in the aromatic region, likely between δ 6.0–7.0 ppm, as it is not coupled to any adjacent protons rsc.org.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| NH₂ (at C-2/C-5) | ~4.0–6.0 (broad) | s | Broad singlet, solvent dependent |

¹³C-NMR spectroscopy reveals the chemical environment of carbon atoms. In this compound, the three carbon atoms of the thiazole ring are expected to resonate in distinct regions. The C-2 carbon, being adjacent to both nitrogen and sulfur atoms, is typically deshielded and appears at higher chemical shifts, often in the range of δ 150–160 ppm asianpubs.org. The C-4 and C-5 carbons, part of the aromatic system and influenced by the heteroatoms and amino substituents, are expected to resonate in the aromatic region, typically between δ 120–150 ppm asianpubs.org.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~150–160 | Deshielded due to N and S |

| C-4 | ~120–130 | Aromatic region |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning signals and confirming structural connectivity, especially in more complex molecules or when spectral overlap occurs . COSY experiments reveal proton-proton couplings, HSQC correlates protons directly bonded to carbons, and HMBC shows correlations between protons and carbons separated by two or three bonds. These techniques can confirm the presence of the thiazole ring and the positions of the amino substituents by establishing the spatial and electronic relationships between different nuclei qeios.comresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule by detecting the vibrational modes of chemical bonds.

For this compound, IR spectroscopy is expected to show characteristic absorption bands. The presence of amino groups (-NH₂) is indicated by N-H stretching vibrations, typically observed as one or two bands in the region of 3300–3400 cm⁻¹ ptfarm.plqeios.com. Aromatic C-H stretching vibrations from the thiazole ring are usually found in the range of 3050–3150 cm⁻¹ tsijournals.commdpi.com. The thiazole ring itself exhibits characteristic vibrations, including C=N and C=C stretching modes in the fingerprint region, often found between 1450–1650 cm⁻¹ ptfarm.pltsijournals.commdpi.com. Additionally, C-N and C-S stretching vibrations are expected in the lower wavenumber region, typically between 600–1350 cm⁻¹ tsijournals.comulpgc.es. Raman spectroscopy complements IR by detecting vibrations that are Raman-active, providing further confirmation of the molecular structure and functional groups scialert.netresearchgate.net.

Table 3: Characteristic IR Spectral Data for this compound

| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H stretching (amine) | ~3300–3400 | Broad band(s) |

| C-H stretching (aromatic) | ~3050–3150 | |

| C=N stretching (thiazole) | ~1550–1650 | |

| C=C stretching (ring) | ~1450–1550 | |

| C-N stretching | ~1200–1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns. For this compound (C₃H₅N₃S), the molecular weight is calculated to be approximately 103.16 g/mol . High-resolution mass spectrometry (HRMS) can confirm this molecular formula by providing a precise mass measurement. The mass spectrum would typically show a molecular ion peak (M⁺) at m/z 103.16, and potentially a protonated molecular ion peak ([M+H]⁺) at m/z 104.17. Fragmentation patterns would arise from the cleavage of bonds within the molecule, such as the loss of amino groups or fragments of the thiazole ring, providing further evidence for its structure ijper.orgsemanticscholar.org.

Table 4: Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Formula | Notes |

|---|---|---|---|

| Molecular Ion (M⁺) | ~103.16 | C₃H₅N₃S | Calculated MW |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving π electrons and non-bonding electrons. This compound, with its conjugated π system in the thiazole ring and the presence of lone pairs on the nitrogen and sulfur atoms, as well as the amino groups, is expected to absorb light in the ultraviolet region. These absorptions correspond to π–π* and n–π* electronic transitions. The exact wavelengths of maximum absorption (λmax) are influenced by the extent of conjugation and the electronic effects of the substituents. Studies on related thiazole derivatives show absorption bands in the UV region, often between 200–400 nm asianpubs.orgkashanu.ac.iracs.orgekb.egwhiterose.ac.uk. The specific λmax values for this compound would provide insights into its electronic structure and potential for photophysical applications.

Compound List:

this compound

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid helsinki.fiscispace.comiucr.orgiucr.orgmdpi.compsu.eduresearchgate.netconicet.gov.ar. For this compound, this method would involve growing single crystals of the compound and exposing them to X-rays. The resulting diffraction pattern is then analyzed to deduce the unit cell parameters, space group, and the exact coordinates of each atom within the crystal lattice helsinki.fiscispace.com.

This detailed structural data provides invaluable insights into:

Bond Lengths and Angles: Accurate measurements of atomic distances and bond angles confirm the expected geometry of the thiazole ring and the amine substituents, validating theoretical predictions.

Molecular Packing and Intermolecular Interactions: X-ray crystallography reveals how individual molecules are organized within the crystal lattice. This includes identifying key intermolecular forces such as hydrogen bonds (e.g., N-H···N, N-H···O), π–π stacking, and van der Waals forces, which are crucial for understanding the material's physical properties and stability iucr.orgiucr.org.

Tautomeric Forms: If the compound can exist in different tautomeric forms, X-ray crystallography can definitively identify the predominant form present in the solid state conicet.gov.ar.

While specific published X-ray crystallographic data for this compound were not directly found in the reviewed literature, studies on related thiazole derivatives and diamine compounds commonly utilize this technique to confirm structures and analyze solid-state arrangements helsinki.fiiucr.orgiucr.orgmdpi.compsu.eduresearchgate.netconicet.gov.ar. For example, research on similar heterocyclic diamines has reported detailed crystallographic parameters, such as crystal system, space group, and unit cell dimensions, which are fundamental for defining the crystal's symmetry and the arrangement of molecules within it helsinki.fiiucr.org.

Illustrative Crystallographic Parameters for Related Thiazole Derivatives:

| Parameter | Typical Value/Description | Significance in Structural Determination |

| Crystal System | Monoclinic or Orthorhombic | Defines the fundamental symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Specifies the symmetry operations within the unit cell. |

| Unit Cell (a, b, c) | ~8-15 Å, ~8-15 Å, ~5-12 Å | The dimensions of the repeating unit in the crystal. |

| Unit Cell (α, β, γ) | ~90°, ~90°-120°, ~90° | The angles between the unit cell axes. |

| Z (Molecules/Unit Cell) | Typically 2 or 4 | The number of formula units contained within a single unit cell. |

| R-factor | Generally < 0.10 for high-quality data | A measure of the agreement between observed and calculated diffraction data. |

| Key Intermolecular Interaction | N-H···N, N-H···O, C-H···π, π-π stacking | Crucial for understanding crystal packing and molecular stability. |

Note: The values presented in this table are illustrative, based on common findings for related heterocyclic compounds, as specific crystallographic data for this compound were not directly detailed in the searched literature. helsinki.fiiucr.orgiucr.orgmdpi.com

Conformational Studies of this compound and its Analogs

Conformational analysis is vital for understanding the dynamic behavior and potential biological activity of organic molecules. It involves investigating the various spatial arrangements of atoms and functional groups, particularly concerning rotations around single bonds conicet.gov.armdpi.comacs.orgrsc.org. For this compound and its structural analogs, these studies aim to identify the most stable three-dimensional structures, which can significantly influence their interactions with biological targets or their chemical reactivity.

These studies frequently utilize computational methods, such as Density Functional Theory (DFT), to predict preferred conformations, calculate the energies of different conformers, and analyze key torsional angles scispace.comconicet.gov.armdpi.comnih.gov. By exploring various rotational states around single bonds, researchers can map the molecule's potential energy surface and pinpoint low-energy conformations.

Key aspects investigated in conformational studies include:

Torsional Angles: The angles of rotation around single bonds, especially those involving the amine groups and their orientation relative to the thiazole ring, are critical. The positioning of these amine substituents can affect hydrogen bonding capabilities and steric accessibility.

Planarity and Dihedral Angles: The degree of planarity of the thiazole ring and the relative orientation of substituents or fused ring systems are assessed using dihedral angles iucr.orgiucr.orgmdpi.com.

Tautomerism: Similar to X-ray crystallography, conformational studies can also explore different tautomeric forms (e.g., imine vs. amine) and their relative stabilities in solution or the gas phase conicet.gov.ar.

Computational investigations into related thiazole derivatives have provided valuable insights into their preferred conformations. Studies on other heterocyclic systems, for example, have analyzed dihedral angles within fused ring systems or the orientation of pendant groups, offering a framework for understanding similar analyses applicable to this compound scispace.commdpi.comconicet.gov.armdpi.comacs.orgnih.gov. Identifying specific low-energy conformations is often a prerequisite for molecular docking simulations and structure-activity relationship (SAR) analyses mdpi.comacs.org.

An article on the theoretical and computational chemistry of this compound, as per the requested outline, cannot be generated at this time.

Extensive searches for computational studies focusing specifically on the "this compound" molecule did not yield the required data for the outlined sections. The available literature in the search results pertains to related but structurally distinct compounds, such as benzothiazole (B30560) derivatives, or polymers synthesized from 2,5-diaminothiazole, without providing computational analysis of the monomer itself.

To fulfill the request with the required scientific accuracy and strict adherence to the specified subject, data from dedicated Density Functional Theory (DFT) or Ab Initio studies on this compound is necessary. Such data, including geometry optimization, frontier molecular orbital energies, electrostatic potential maps, and vibrational frequency calculations, is not present in the provided search results. Using information from isomers or derivatives would violate the explicit instructions to focus solely on the chemical compound “this compound”.

Theoretical and Computational Chemistry of Thiazole 2,5 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum Theory of Atoms In Molecules (QTAIM) for Molecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for defining chemical concepts such as atoms and bonds based on the topology of the observable electron density. wikipedia.orgamercrystalassn.org This methodology allows for the characterization of intra- and intermolecular interactions by analyzing the electron density at specific points called critical points. nih.gov

According to QTAIM, a bond path, which is a line of maximum electron density linking two nuclei, is a universal indicator of all types of chemical bonding. wiley-vch.de The point along this path where the electron density is at a minimum is known as the bond critical point (BCP). nih.gov The properties of the electron density at the BCP, such as its value and its Laplacian (∇²ρ), are used to classify the nature of the interaction. nih.gov

While direct QTAIM studies specifically on Thiazole-2,5-diamine are not extensively detailed in the available literature, the application of this theory to related thiazole (B1198619) and thiadiazole structures provides significant insights. For instance, QTAIM analysis has been employed to characterize the strength and nature of non-covalent interactions in various thiazole derivatives. researchgate.net These studies use the electron density and its derivatives at the BCP to identify and classify interactions such as hydrogen bonds and other weak non-covalent contacts that are crucial for understanding crystal packing and molecular recognition. nih.govresearchgate.net The analysis can distinguish between shared-shell (covalent) and closed-shell (like hydrogen bonds or van der Waals) interactions, providing a quantum mechanical basis for these fundamental chemical concepts. amercrystalassn.orgwiley-vch.de

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These techniques are instrumental in drug discovery for studying how a ligand, such as a this compound derivative, might interact with a biological target.

Ligand-Target Interaction Profiling

Molecular docking studies on various thiazole derivatives have revealed detailed interaction profiles with numerous biological targets. These simulations identify key amino acid residues and the types of non-covalent interactions that stabilize the ligand-receptor complex. For example, in studies of thiazole derivatives as potential tubulin polymerization inhibitors, docking simulations showed that the thiazole moiety can form specific interactions within the colchicine (B1669291) binding site. nih.gov One notable interaction involves the sulfur atom of the thiazole ring forming a noncovalent bond with residues like AsnA101, while the aromatic ring participates in arene-H bonds with residues such as LeuB248. nih.gov

Similarly, docking of thiazole-based thiosemicarbazones into the active site of the Rab7b protein, a target in cancer, identified hydrogen bonds with key residues like Ser44, Gly18, Gly20, Lys21, and Thr22. dovepress.com In another study, substituted thiazoles targeting the 5-HT6 receptor were found to form crucial bonds with Arg 86 and Lys 14 residues. researchgate.net These detailed interaction profiles are essential for understanding the molecular basis of a compound's biological activity.

Table 1: Ligand-Target Interactions for Thiazole Derivatives

| Thiazole Derivative Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Tubulin Polymerization Inhibitors | Tubulin (Colchicine site) | AsnA101, LeuB248, ThrA179 | Noncovalent bond (Sulfur), Arene-H bond, H-bond | nih.gov |

| Antimicrobial Agents | DNA Gyrase | - | H-bond, Hydrophobic | nih.gov |

| Anticancer Agents | Rab7b Protein | Ser44, Gly18, Gly20, Lys21, Thr22 | H-bond | dovepress.com |

| Cognitive Enhancers | 5-HT6 Receptor | Arg 86, Lys 14 | H-bond | researchgate.net |

| Antidiabetic Agents | α-glucosidase | - | H-bond, Hydrophobic | mdpi.com |

Prediction of Molecular Recognition and Binding Affinities

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a docking score or binding energy. Lower (more negative) binding energy values typically indicate a more stable ligand-receptor complex and potentially higher biological activity.

For a series of newly synthesized thiazole derivatives targeting tubulin, docking calculations yielded free binding energies ranging from -13.88 to -14.50 kcal/mol, which were more favorable than the reference compound, combretastatin (B1194345) A-4 (-13.42 kcal/mol). nih.gov These computational predictions correlated well with experimental data, where compounds with the best docking scores also showed potent inhibition of tubulin polymerization, with IC50 values as low as 2.00 µM. nih.govacs.orgresearchgate.net

In another example, thiazole derivatives designed as antimicrobial agents were evaluated against DNA gyrase, with docking scores ranging from -6.4 to -9.2 kcal/mol. nih.gov Similarly, studies on thiazole derivatives as adenosine (B11128) A3 receptor antagonists used molecular modeling to explain dramatic differences in binding affinities between regioisomers, correlating the presence of specific hydrogen bonds with a nearly 6000-fold increase in affinity. nih.gov These results highlight the utility of computational methods in predicting and rationalizing the binding affinities of thiazole-based compounds. researchgate.net

Table 2: Predicted Binding Affinities and Experimental Activities of Thiazole Derivatives

| Thiazole Derivative Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Experimental Activity (IC50) | Reference |

|---|---|---|---|---|

| Tubulin Polymerization Inhibitors | Tubulin | -13.88 to -14.50 | 2.00 - 2.95 µM | nih.govacs.org |

| Antimicrobial Agents | DNA Gyrase | -6.4 to -9.2 | 5.8 - 93.7 µg/mL (MIC) | nih.gov |

| Antidiabetic Agents | α-glucosidase | -11.25 to -13.45 | 5.57 - 10.48 µM | mdpi.com |

| Anticancer Agents | Rab7b Protein | -5.1 to -5.8 | 14.6 - 28.3 µM | dovepress.com |

| Adenosine A3 Antagonists | Adenosine A3 Receptor | - | 0.79 nM (Ki) | nih.gov |

Structure-Based Optimization Strategies for Biological Activity

The insights gained from molecular docking are pivotal for structure-based drug design and optimization. By understanding how a lead compound like a thiazole derivative binds to its target, chemists can make rational modifications to its structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, after identifying a thiazole derivative as a vascular adhesion protein-1 (VAP-1) inhibitor through high-throughput screening, subsequent structural modifications based on binding hypotheses led to a compound with potent inhibitory activity (IC50 of 230 nM). nih.gov Similarly, in the development of c-Met kinase inhibitors, several cycles of structure-activity relationship (SAR) optimization, guided by docking studies, resulted in a highly promising inhibitor that could overcome certain drug-resistance mutations. nih.gov

The process often involves exploring different substituents on the thiazole ring and associated phenyl groups to improve interactions with the target's binding pocket. acs.org This iterative cycle of design, synthesis, biological evaluation, and further molecular modeling is a cornerstone of modern drug discovery, enabling the transformation of initial hits into viable drug candidates. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. imist.malaccei.org These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, hydrophobic, steric)—to predict the activity of new, untested compounds. imist.ma

For thiazole derivatives, 2D-QSAR models have been successfully developed for various biological activities. In one study targeting 5-lipoxygenase (5-LO) inhibition, a model was built using a series of 59 thiazole derivatives. laccei.org The resulting multiple linear regression (MLR) model showed a good correlation coefficient (R² = 0.626) and predictive ability for the test set (R²_test = 0.621), identifying key descriptors related to atomic charge, polarizability, and surface area. laccei.org

Another QSAR study on 25 thiazole derivatives as inhibitors of the PIN1 enzyme compared several statistical methods, including MLR, Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.maresearchgate.net The MLR model identified four key descriptors: molar refractivity (MR), LogP (hydrophobicity), the energy of the lowest unoccupied molecular orbital (ELUMO), and the J descriptor (a topological descriptor). imist.maresearchgate.net The ANN model demonstrated superior performance, with a test set R² of 0.98, indicating a highly predictive and robust model. imist.maresearchgate.net These QSAR models serve as valuable tools for guiding the design of new thiazole derivatives with enhanced biological potency.

Table 3: Summary of QSAR Studies on Thiazole Derivatives

| Biological Target | No. of Compounds | Statistical Method | Key Descriptors | Model Performance (R²) | Reference |

|---|---|---|---|---|---|

| 5-Lipoxygenase (5-LO) | 59 | Multiple Linear Regression (MLR) | AATSC4c, AATSC8c, GATS5s, JGI4, etc. | 0.626 (Training), 0.621 (Test) | laccei.org |

| PIN1 Enzyme | 25 | MLR | MR, LogP, ELUMO, J | 0.76 (Training), 0.78 (Test) | imist.maresearchgate.net |

| PIN1 Enzyme | 25 | Artificial Neural Network (ANN) | MR, LogP, ELUMO, J | 0.98 (Training), 0.98 (Test) | imist.maresearchgate.net |

Computational Simulations of Intramolecular and Intermolecular Interactions

Computational simulations are essential for exploring the dynamic nature of molecules and the non-covalent interactions that govern their structure, stability, and function. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces, which are critical in both intramolecular conformation and intermolecular recognition. nih.gov

For thiazole and related heterocycles, theoretical computations have been used to elucidate the properties of these non-covalent interactions. researchgate.netrsc.org For example, studies on thiazole-containing amino acids have shown that the sulfur atom in the ring can participate in attractive non-bonding interactions, such as S⋯O contacts with carbonyl groups, which can be comparable in energy to a typical hydrogen bond and help control molecular conformation. nih.gov

Advanced computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and Non-Covalent Interaction (NCI) analysis are used to dissect and visualize these weak interactions. researchgate.netrsc.org For instance, a study on the thiazole-carbon dioxide complex used SAPT, NCI, and Natural Bond Orbital (NBO) analyses to characterize the C⋯N tetrel-bond and C-H⋯O hydrogen bond that stabilize the complex. researchgate.netrsc.org Such detailed computational analyses provide a fundamental understanding of the forces that dictate the three-dimensional structures of molecules like this compound and their complexes, which is crucial for rational drug design and materials science.

Table of Compounds

Mechanistic Research on Biological Activities of Thiazole 2,5 Diamine Derivatives

Investigations into Antimicrobial Action Mechanisms

Thiazole (B1198619) and benzothiazole (B30560) derivatives have demonstrated significant promise as antimicrobial agents, often by targeting critical bacterial enzymes essential for survival and replication.

Bacterial DNA gyrase and topoisomerase IV are vital enzymes responsible for DNA replication, transcription, and repair, making them prime targets for antibacterial drug development nih.govptfarm.placs.orgresearchgate.netacs.orgresearchgate.netscispace.comhelsinki.fi. Numerous thiazole-based compounds have been synthesized and evaluated for their inhibitory effects on these enzymes. For instance, compound 7f exhibited potent inhibition against E. coli DNA gyrase with an IC50 of 58 nM nih.gov. Similarly, derivative 8d was identified as a highly potent inhibitor in its series, displaying an IC50 of 38 nM nih.gov. Bithiazole 5 demonstrated an IC50 of 1.1 μM against E. coli DNA gyrase, with its binding mode elucidated through X-ray crystallography nih.govacs.org. Compound 4 also showed promising DNA gyrase inhibitory activity with an IC50 of 5.5 μM nih.govacs.org. Benzothiazole ethyl urea (B33335) compounds 3a,b potently inhibited the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 μg/mL nih.govacs.org. These compounds 3a,b also displayed significant antibacterial activity, with MIC values of 0.008, 0.03, and 0.06 μg/mL against S. pneumoniae, S. epidermidis, and S. pyogenes, respectively nih.govacs.org. Structural analyses suggest that the 2-aminothiazole (B372263) moiety is crucial for DNA gyrase inhibition due to its hydrogen bond acceptor/donor pattern, and the presence of a hydrogen bond acceptor on the phenyl ring's para position also plays a key role nih.gov. Derivatives based on the 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine scaffold have shown nanomolar inhibition of E. coli DNA gyrase researchgate.netresearchgate.nethelsinki.fi. Furthermore, benzothiazole-2,6-diamine scaffold derivatives were found to be equipotent nanomolar inhibitors of E. coli DNA gyrase and exhibited improved inhibition of S. aureus DNA gyrase and topoisomerase IV from both bacterial species scispace.comhelsinki.fi. Compound 27 was identified as a balanced inhibitor of DNA gyrase and topoisomerase IV from both E. coli and S. aureus scispace.com. The 4,5-dibromo-1H-pyrrole-2-carboxamide moiety within these inhibitors interacts with the enzyme's hydrophobic pocket and forms hydrogen bonds with key residues, mimicking ATP interactions nih.govacs.orgscispace.com.

Table 1: Inhibition of Bacterial DNA Gyrase B by Thiazole Derivatives

| Derivative/Compound | Target Enzyme | IC50 Value | Reference Organism | Notes |

|---|---|---|---|---|

| Compound 7f | E. coli DNA gyrase | 58 nM | E. coli | Potent inhibitor. |

| Derivative 8d | E. coli DNA gyrase | 38 nM | E. coli | Most potent inhibitor in its series. |

| Bithiazole 5 | E. coli DNA gyrase | 1.1 μM | E. coli | Binding mode confirmed by X-ray crystallography. |

| Compound 4 | E. coli DNA gyrase | 5.5 μM | E. coli | Promising activity. |

| Compounds 3a,b | E. coli DNA gyrase & Topoisomerase IV | 0.0033–0.046 μg/mL | E. coli | Potent ATPase activity inhibition. |

Beyond DNA gyrase, thiazole derivatives can inhibit other essential microbial enzymes by binding to their active sites, thereby disrupting critical biological processes . The sulfur atom within the thiazole ring can also coordinate with metal ions that are crucial for the activity of microbial enzymes researchgate.net. For instance, some thiazole derivatives have been investigated for their ability to inhibit enzymes involved in cell wall synthesis researchgate.net. In one study, derivative 4d , a 2-(8-quinolinyl)-4-(2,5-dichloro thienyl)-1,3-thiazole, showed minimum binding and docking energy against the enzyme l-glutamine: d-fructose-6-phosphate amidotransferase [GlcN-6-P] (EC 2.6.1.16), a novel target for antifungals, suggesting its potential as an inhibitor wjbphs.com. Thiazole-based compounds have also been shown to inhibit enzymes and pathways such as tyrosine kinases and B-RAF, which are relevant in both microbial and cancer cell contexts frontiersin.org.

Table 2: Enzyme Inhibition by Thiazole Derivatives in Microbial Pathogens

| Derivative/Compound | Target Enzyme/Pathway | Organism/Pathogen | Inhibition Type | Notes |

|---|---|---|---|---|

| Derivative 4d | GlcN-6-P synthase | Fungal | Binding/Docking energy | Potential inhibitor. |

| Thiazole derivatives | Tyrosine kinases | Cancer/Microbial | Inhibition | Relevant in cancer therapy. |

The development of antimicrobial resistance is a significant challenge, and thiazole derivatives are being explored for their ability to overcome or circumvent these mechanisms. Compounds 3a,b exhibited very low spontaneous frequencies of resistance (FoRs) against S. aureus ATCC 29213 (values below 2.3 × 10–10), suggesting they may inhibit multiple intracellular targets, such as GyrB and ParE, thereby reducing the likelihood of resistance development nih.govacs.org. Conversely, carbamates 2t–y , despite their activity against GyrB, did not display antibacterial activity against wild-type E. coli, S. aureus, and S. pneumoniae, which was potentially due to efflux pump mechanisms that remove the compounds from the bacterial cell nih.govacs.org. Similarly, some 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives showed poor antibacterial activity against Gram-negative bacteria, attributed to their substrate nature for efflux pumps or inadequate cell wall penetration researchgate.net. Research has also focused on synthesizing novel aminothiazole derivatives bearing N-2,5-dimethylphenyl and β-alanine moieties to target clinically important, multidrug-resistant pathogens with defined resistance mechanisms nih.gov. Thiazole derivatives have been systematically synthesized to combat multidrug-resistant strains, including E. coli, A. baumannii, P. aeruginosa, E. cloacae, S. aureus, and Candida species fabad.org.tr.

Table 3: Thiazole Derivatives and Microbial Resistance Mechanisms

| Derivative/Compound | Target Organism/Strain | Resistance Mechanism | Observation |

|---|---|---|---|

| Compounds 3a,b | S. aureus ATCC 29213 | Efflux pumps (potential) | Very low FoR (<2.3 × 10–10), suggesting multi-target inhibition. |

| Carbamates 2t–y | E. coli, S. aureus, S. pneumoniae | Efflux pumps | Did not show antibacterial activity. |

| Tetrahydrobenzo[d]thiazole derivatives | Gram-negative bacteria | Efflux pump substrate/Poor penetration | Poor antibacterial activity. |

Elucidation of Anti-proliferation Mechanisms in Cellular Systems

Thiazole-2,5-diamine derivatives have also shown significant potential as anti-proliferative agents, particularly against cancer cell lines, through mechanisms involving the induction of apoptosis and the inhibition of key cellular kinases.

Many chemotherapeutic agents exert their cytotoxic effects by inducing apoptosis, the programmed process of cell death nih.gov. Thiazole derivatives have been found to induce apoptosis in cancer cells through various pathways . Apoptosis can be triggered by cellular insults or DNA damage, initiating either the intrinsic (mitochondrial) pathway, involving cytochrome c release, or the extrinsic pathway, mediated by cell-surface death receptors nih.gov. Compound 22 , a thiazole derivative, demonstrated cytotoxic activity against HT29 colon cancer cells with an IC50 of 2.01 µM . The disoindolinyl pyrano[2,3-d]thiazole derivative, DIPTH, exhibited strong anticancer activities against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines nih.gov. Furthermore, the combined treatment of compound 4g with cisplatin (B142131) significantly enhanced cellular apoptosis compared to cisplatin alone researchgate.net. AV25R, another thiazole derivative, induced substantial morphological changes and apoptosis in cancer cells, impacting critical signaling pathways such as VEGFA-VEGFR2 and EGF/EGFR researchgate.net.

Table 4: Induction of Apoptosis in Cancer Cell Lines by Thiazole Derivatives

| Derivative/Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Notes |

|---|---|---|---|---|

| Compound 22 | HT29 | 2.01 µM | Cytotoxicity | Potential therapeutic agent. |

| DIPTH | HepG-2, MCF-7 | Not specified | Cytotoxicity | Strong anticancer activity. |

| Compound 4g | HT-1376 | 26.51 μM | Apoptosis induction | Combined treatment with cisplatin enhanced apoptosis. |

Protein kinases play crucial roles in cellular signaling pathways regulating cell proliferation, and their dysregulation is often implicated in cancer development frontiersin.orgresearchgate.netnih.govmdpi.com. Thiazole derivatives have emerged as potent inhibitors of various protein kinases. For example, compound 11f , a coumarin-based derivative, demonstrated a GI50 of 27 nM against cancer cell lines, showing superior activity compared to erlotinib, with specific IC50 values of 25 nM for A-549 (lung cancer) and 29 nM for MCF-7 (breast cancer) cells frontiersin.orgfrontiersin.org. Compound 18 , a thiazole derivative, exhibited potent anticancer effects across multiple cancer cell lines with IC50 values ranging from 0.50 to 4.75 μM nih.gov. Compound 33 , a derivative of 1,3-thiazole-5-carboxylic acid, showed potent inhibition of CK2 kinase with an IC50 of 0.4 μM nih.gov. Thiazole derivatives containing a phenyl sulfonyl group effectively inhibited the B-RAFV600E kinase, with compound 40 recording an IC50 of 23.1 ± 1.2 nM nih.gov. In the realm of cell cycle regulation, compound 20a , a N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine, acted as a potent dual inhibitor of CDK2 and CDK9, with IC50 values of 0.004 μM and 0.009 μM, respectively acs.org. Benzo researchgate.netresearchgate.netimidazo[2,1-b]thiazole derivatives, such as D04 and D08 , displayed significant antitumor activity against HeLa cells and demonstrated EGFR inhibitory activity in vitro, correlating with their anti-proliferative effects mdpi.com. Compound 5 , a bis-thiazole derivative, showed notable inhibitory effects on A549 and C6 cancer cell lines with IC50 values of 37.3 ± 6.8 μg/mL and 11.3 ± 1.2 μg/mL, respectively, marking it as a promising anticancer agent researchgate.net. Compound 6 exhibited potent inhibition of IGF-1R with an IC50 value of 0.003 μM researchgate.net.

Table 5: Kinase Inhibition by Thiazole Derivatives

| Derivative/Compound | Target Kinase(s) | IC50 Value | Cell Line/Assay | Notes |

|---|---|---|---|---|

| Compound 11f | B-RAFV600E | 23.1 ± 1.2 nM | Enzyme assay | More potent than dabrafenib. |

| Compound 11f | Not specified | 25 nM (A-549) | Cancer cell line | Higher potency than erlotinib. |

| Compound 11f | Not specified | 29 nM (MCF-7) | Cancer cell line | Higher potency than erlotinib. |

| Compound 18 | PI3K/AKT/mTOR pathway | 0.50–4.75 μM | Cancer cell lines | Potent anticancer effects. |

| Compound 33 | CK2 | 0.4 μM | Enzyme assay | Potent inhibition. |

| Compound 20a | CDK2 | 0.004 μM | Enzyme assay | Dual inhibitor. |

| Compound 20a | CDK9 | 0.009 μM | Enzyme assay | Dual inhibitor. |

| D04, D08 | EGFR | Not specified | HeLa cells, In vitro | Significant antitumor activity. |

| Compound 5 | Not specified | 37.3 ± 6.8 μg/mL (A549) | Cancer cell lines | Promising anticancer agent. |

| Compound 5 | Not specified | 11.3 ± 1.2 μg/mL (C6) | Cancer cell lines | Promising anticancer agent. |

Compound List

this compound

Compound 7f

Derivative 8d

Bithiazole 5

Compound 4

Compounds 3a,b

Compound 27

Derivative 4d

Compound 22

DIPTH

Compound 4g

AV25R

Compound 11f

Compound 18

Compound 33

Compound 20a

D04

D08

Compound 5

Compound 6

Carbamates 2t–y

Compound 40

Tubulin Polymerization Inhibition

Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and cellular structure. The disruption of tubulin polymerization is a well-established strategy for developing anticancer agents, as it leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Thiazole derivatives have emerged as promising tubulin polymerization inhibitors. Mechanistic studies indicate that certain thiazole derivatives bind to the colchicine-binding site on β-tubulin, a crucial interaction point for many antimitotic agents. This binding interferes with the dynamic equilibrium of microtubule assembly and disassembly, ultimately halting mitosis.

For instance, thiazole-naphthalene derivatives have shown significant inhibition of tubulin polymerization. Compound 5b, featuring an ethoxy group at the 4-position of the phenyl ring and a free amine group at the thiazole ring, demonstrated potent tubulin polymerization inhibition with an IC50 value of 3.3 µM, outperforming the standard drug colchicine (B1669291) (IC50 = 9.1 µM) nih.gov. Further research on thiazole-2-acetamide derivatives revealed compound IV as a potent inhibitor, with an IC50 of 2.00 ± 0.12 µM, surpassing combretastatin (B1194345) A-4 (CA-4) frontiersin.org. Similarly, 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety, such as compounds 5c, 7c, and 9a, exhibited superior tubulin polymerization inhibition compared to CA-4, with IC50 values of 2.95 ± 0.18 µM, 2.00 ± 0.12 µM, and 2.38 ± 0.14 µM, respectively nih.govresearchgate.net. Compound 65a, bearing an ethoxy group at the para position of the phenyl ring, also showed significant tubulin inhibition with an IC50 of 4.6 µM mdpi.com.

Table 1: Tubulin Polymerization Inhibition Activity of Thiazole Derivatives

| Compound ID | IC50 (µM) | Reference Drug (IC50) | Source |

| 5b | 3.3 | Colchicine (9.1) | nih.gov |

| IV | 2.00 ± 0.12 | CA-4 (2.96 ± 0.18) | frontiersin.org |

| 5c | 2.95 ± 0.18 | CA-4 (2.96 ± 0.18) | nih.govresearchgate.net |

| 7c | 2.00 ± 0.12 | CA-4 (2.96 ± 0.18) | nih.govresearchgate.net |

| 9a | 2.38 ± 0.14 | CA-4 (2.96 ± 0.18) | nih.govresearchgate.net |

| 65a | 4.6 | Cisplatin (15.24 ± 1.27) | mdpi.com |

Modulation of Cell Cycle Pathways

Compounds that inhibit tubulin polymerization often lead to cell cycle arrest, typically at the G2/M phase, which is crucial for cell division. This arrest prevents the proper segregation of chromosomes, triggering programmed cell death (apoptosis). Studies on thiazole derivatives have demonstrated their ability to induce such cell cycle perturbations. For example, compound 5b was found to arrest MCF-7 cancer cells at the G2/M phase, with the G2/M population increasing from 26.66% in control cells to 72.49% in cells treated with 1.25 µM of compound 5b, thereby inducing apoptosis nih.gov. This modulation of cell cycle progression is a key mechanism underlying the observed antiproliferative and anticancer effects of these thiazole derivatives.

Neuroprotective Mechanisms of Action

Thiazole derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. Mechanistic insights suggest several pathways:

Enzyme Inhibition: Some thiazole derivatives can inhibit key enzymes involved in neurodegenerative processes. For instance, inhibition of JNK (c-Jun N-terminal kinase) and p38 MAPK pathways has been linked to a reduction in neuronal apoptosis .

Oxidative Stress Reduction: Compounds derived from thiazole have demonstrated efficacy in mitigating oxidative stress within neuronal cells, a common factor in neurodegeneration .

Dopaminergic Pathway Modulation: Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine have been investigated for their interaction with dopamine (B1211576) receptors. Specifically, they have shown potential as dopamine D2 receptor agonists, which are crucial for treating conditions like Parkinson's disease . Lead compounds like (−)-21a and (−)-24c exhibit high affinity and efficacy at D2 and D3 receptors, suggesting a mechanism involving the restoration of dopaminergic signaling nih.govacs.org. Compound (−)-21a has also demonstrated neuroprotective effects by protecting PC12 cells from 6-OHDA toxicity nih.gov.

Table 2: Dopamine Receptor Binding and Functional Activity of Neuroprotective Thiazole Derivatives

| Compound ID | Receptor | Ki (nM) | EC50 (GTPγS) (nM) | Emax (%) | Source |

| (−)-21a | D2 | 16.4 | 3.23 | Full | nih.gov |

| (−)-21a | D3 | 1.15 | 1.41 | Full | nih.gov |

| (−)-34 | D2 | - | 21.6 | 27 | nih.gov |

| (−)-34 | D3 | - | 10.9 | - | nih.gov |

| (−)-24c | D3 | - | 0.52 | - | acs.org |

Anti-inflammatory Mechanistic Pathways

Thiazole derivatives have demonstrated anti-inflammatory properties, which can be attributed to several proposed mechanisms. These include the inhibition of specific enzymes involved in inflammatory cascades, the ability to form stable complexes with metal ions that can modulate enzyme function, and the modulation of cellular signaling pathways that regulate inflammation kuey.netresearchgate.net. While specific molecular targets are still under investigation for many derivatives, the general anti-inflammatory effect suggests an interference with pro-inflammatory mediators and signaling cascades.

Antitubercular Activity Mechanisms

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel antitubercular agents. Thiazole derivatives have shown significant potential in this area. Mechanistic studies suggest that some compounds may target essential bacterial enzymes or pathways. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase B (GyrB), an enzyme critical for bacterial DNA replication . Other studies indicate that compounds may interfere with other vital processes within Mycobacterium tuberculosis.

Several thiazole derivatives have exhibited potent antitubercular activity. Compound 53 demonstrated a minimum inhibitory concentration (MIC) of 0.09 µg/mL against Mycobacterium tuberculosis nih.gov. Compound 55, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, showed a potent MIC of 0.008 µg/mL nih.gov. Furthermore, compounds like 12a displayed MIC values between 1.8–2.1 µg/mL, and other series of thiazolin-2(3H)-thione/ones achieved MICs in the range of 1-2 µg/mL against M. tuberculosis H37Rv fabad.org.trresearchgate.net. Compounds 4a, 4b, and 5a from pyrazole-3,5-diamine series also exhibited potent anti-TB activity chemmethod.com.

Applications of Thiazole 2,5 Diamine in Advanced Materials and Industrial Processes

Organic Electronics Applications

Thiazole-containing compounds are increasingly utilized in organic electronics due to their advantageous electronic and structural characteristics. researchgate.net The thiazole (B1198619) nucleus is electron-deficient, which facilitates electron transport, making it a valuable component in n-type organic semiconductors. semanticscholar.orgnorthwestern.edu This property is crucial for the development of various organic electronic devices.

Thiazole-based materials have been successfully incorporated into:

Organic Field-Effect Transistors (OFETs): The planarity of the thiazole ring, enhanced by non-covalent S···N interactions, promotes molecular ordering in thin films, which is essential for efficient charge transport. acs.org Thiazole-thiophene co-oligomers have demonstrated excellent n-channel OFET performance, with electron mobilities reaching as high as 1.30 cm²/(V·s). northwestern.edu Furthermore, a novel n-type conjugated polymer based on a thiazole-fused naphthalene diimide unit exhibited an electron mobility of up to 0.12 cm²V⁻¹s⁻¹. nih.gov

Polymer Solar Cells (PSCs): In the realm of photovoltaics, thiazole derivatives are used to construct wide-bandgap polymer donors. nankai.edu.cn The electron-deficient nature of thiazole helps in achieving deeper highest occupied molecular orbital (HOMO) levels, which is beneficial for obtaining higher open-circuit voltages in PSCs. nankai.edu.cn For instance, a copolymer based on alternating thiazolothiazole and carbazole units, PCDTTz, has been synthesized and used in bulk heterojunction solar cells, achieving a power conversion efficiency of 4.88%. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiazole-based organic semiconductors are also being explored for their potential in OLEDs. researchgate.net

The following table summarizes the performance of some thiazole-based materials in organic electronic devices.

| Material Class | Device Application | Key Performance Metric |

| Thiazole-thiophene co-oligomers | OFETs | Electron mobility up to 1.30 cm²/(V·s) northwestern.edu |

| Thiazole-fused naphthalene diimide polymer | OFETs | Electron mobility up to 0.12 cm²V⁻¹s⁻¹ nih.gov |

| Thiazolothiazole-carbazole copolymer (PCDTTz) | Polymer Solar Cells | Power conversion efficiency of 4.88% rsc.org |

| Isomeric polymers with thiazolyl orientations (PBDT-oTz) | Polymer Solar Cells | Power conversion efficiency of 15.02% nankai.edu.cn |

Photonic Devices Development

The inherent fluorescence of the thiazole ring makes its derivatives promising candidates for a range of photonic and optical applications. mdpi.com Thiazolo[5,4-d]thiazole (TTz), a fused-ring system, is particularly noted for its rigidity, planarity, and conjugated structure, making it an excellent fluorescent molecule. mdpi.comnih.gov

Research in this area has focused on:

Solid-State Lighting and Displays: Symmetrically substituted donor-acceptor-donor TTz-based materials have been shown to be effective for phosphor-converted color-tuning and the generation of white light, which is crucial for the development of solid-state photonic and fluorescence-based optical devices. researchgate.net

Optical Data Storage: The development of materials for high-density optical data storage is an active area of research. mdpi.com Functional dyes, which change their properties in response to external stimuli like light, are key to this technology. researchgate.net While not specifically mentioning Thiazole-2,5-diamine, a patent has described the use of diaza hemicyanine dyes, which can be derived from heterocyclic amines, for optical data storage media that can be recorded on using blue or red laser light. google.com

Nonlinear Optics: The push-pull electronic nature that can be engineered into thiazole-containing molecules makes them interesting for nonlinear optical applications.

The photophysical properties of these materials are highly tunable by modifying the functional groups attached to the thiazole core, allowing for the fine-tuning of their absorption and emission spectra. nih.gov

Role in Metal-Organic Frameworks (MOFs) Synthesis and Functionality

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. Thiazole-containing ligands are of growing interest in MOF synthesis due to their rigidity, potential for multiple coordination sites, and inherent functionalities. acs.orgrsc.org

Key aspects of thiazole-based MOFs include:

Luminescent Sensing: MOFs constructed from thiazole- and thiadiazole-containing ligands often exhibit luminescence, which can be harnessed for chemical sensing applications. mdpi.comresearchgate.net The porous nature of MOFs allows for the pre-concentration of analytes, enhancing sensor sensitivity. mdpi.com

Structural Diversity: The use of mixed-linker systems, where two or more different organic ligands are used, can lead to MOFs with tailored chemical and mechanical properties. researchgate.net Thiazole-based linkers can be combined with other ligands to tune the pore size and surface properties of the MOF.

Functional Materials: Thiazolothiazole (TTz)-based MOFs have shown promise in a variety of applications, including fluorescence sensing, catalysis, and bioimaging, owing to the unique photoelectrochemical properties of the TTz moiety. rsc.orgrsc.org For instance, a two-dimensional coordination network incorporating a 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole linker has been synthesized and shown to exhibit porosity for CO₂ adsorption after solvent removal. mdpi.com

The table below highlights some examples of thiazole-based linkers used in MOF synthesis and their applications.

| Thiazole-Based Linker | Metal Ion | MOF Application |

| Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid | Zr(IV) | Adsorption of pharmaceuticals rsc.org |

| 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole | Zn(II) | CO₂ adsorption mdpi.com |

| Thiazole- and thiadiazole-containing ligands | Various | Luminescent sensing mdpi.comresearchgate.net |

Catalytic Applications of this compound Derivatives

The thiazole ring is a component of thiamine (vitamin B1), which plays a crucial role as a coenzyme in various biochemical reactions. This has inspired the development of thiazolium salt-derived N-heterocyclic carbenes (NHCs) as organocatalysts. While direct catalytic applications of this compound are not widely reported, its derivatives hold potential in this field.

Organocatalysis: Thiazole-based NHCs are effective catalysts for a variety of organic transformations. The steric and electronic properties of the NHC can be tuned by modifying the substituents on the thiazole ring. For example, 3-(2,4,6-trimethylphenyl)- and 3-(2,6-diethylphenyl)-4,5-dimethylthiazol-2-ylidene have been shown to be efficient and stable catalysts in cross-metathesis reactions. acs.org

Enantioselective Catalysis: Bifunctional tertiary amine-thioureas have been used to catalyze the enantioselective Michael addition of malonates to sterically hindered β-trifluoromethyl α,β-unsaturated 2-acyl thiazoles. nih.gov This demonstrates the utility of thiazole-containing substrates in asymmetric synthesis.

Nanocatalysis: A magnetic supported copper nanocatalyst has been utilized for the green synthesis of novel thiazole-5-one derivatives, highlighting the role of thiazoles in the development of sustainable catalytic systems. researchgate.net

Research into Dyes and Pigments Utilizing this compound Scaffolds

The thiazole moiety is a key chromophore in a variety of synthetic dyes and pigments. The amino groups in this compound can serve as auxochromes and also as reactive sites for the synthesis of more complex dye structures, particularly azo dyes.

Azo Dyes: Azo dyes are the largest class of synthetic organic dyes and are characterized by the presence of an azo (-N=N-) group. researchgate.net The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. 2-aminothiazole (B372263) derivatives are frequently used as the diazo component in the synthesis of disperse and acid dyes for synthetic fibers like polyester and nylon. researchgate.netnih.govresearchgate.net For example, N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine has been synthesized and used to produce a series of acid dyes. researchgate.net

Functional Dyes: Thiazole-based dyes are also being investigated for functional applications. For instance, novel metal-free organic dyes containing the thiazolo[5,4-d]thiazole moiety have been designed for use in quasi-solid-state dye-sensitized solar cells (DSSCs). researchgate.net These dyes are engineered to have specific light absorption properties suitable for greenhouse-integrated photovoltaics. researchgate.net

Spectral Properties: The color of thiazole-based azo dyes is influenced by the electronic nature of the substituents on the thiazole ring and the coupling component. researchgate.net This allows for the synthesis of a wide range of colors from yellow to blue. nih.gov

The following table lists some examples of thiazole-based dye systems and their applications.

| Thiazole Derivative | Dye Class | Application |

| 2-amino-arylazo-4-phenylthiazole | Azo Dye | Dyeing of synthetic fibers dntb.gov.ua |

| N⁴-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine | Acid Azo Dye | Dyeing of nylon fabric researchgate.net |

| Thiazolo[5,4-d]thiazole-based organic dyes | Functional Dye | Dye-sensitized solar cells researchgate.netresearchgate.net |

| 2-amino-5-methyl thiazole | Disperse Azo Dye | Anticancer activity screening nih.gov |

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch synthesis. mdpi.com While effective, these classical routes often face limitations such as harsh reaction conditions, limited substrate scope, and the generation of hazardous waste. bepls.com A primary challenge is the development of novel, more efficient synthetic pathways tailored for Thiazole-2,5-diamine and its derivatives.

| Methodology | Typical Characteristics | Future Research Goal for this compound |

|---|---|---|

| Classical Hantzsch Synthesis | Requires α-haloketones and thioureas; often involves high temperatures and long reaction times. mdpi.com | Develop milder reaction conditions and broaden the scope for functionalized diamine precursors. |

| Gabriel Synthesis | Involves the reaction of acylamino-ketones with phosphorus pentasulfide; can be harsh. analis.com.my | Investigate modern sulfurating agents that are less hazardous and more efficient. |

| Microwave-Assisted Synthesis | Reduces reaction times from hours to minutes; often improves yields. bepls.comfigshare.com | Systematically optimize microwave protocols for the synthesis of a diverse library of this compound derivatives. |

| Domino/Tandem Reactions | Forms multiple chemical bonds in a single sequence without isolating intermediates. organic-chemistry.org | Design novel domino reactions starting from simple precursors to build the this compound core with various substituents. |

Integration of Advanced Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental synthesis is a powerful tool for modern drug discovery. nih.gov A significant future direction is the systematic application of advanced computational models to predict the physicochemical properties, reactivity, and biological activity of novel this compound derivatives before their synthesis.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to screen virtual libraries of compounds. nih.gov This in silico approach helps prioritize candidates with the highest potential for desired activities, thereby saving significant time and resources in the laboratory. nih.gov The challenge lies in developing accurate and predictive models specifically calibrated for the this compound scaffold. These computational predictions must then be rigorously validated through experimental synthesis and biological testing, creating a feedback loop that refines the predictive models for future use. nih.govresearchgate.net

| Phase | Activity | Objective |

|---|---|---|

| 1. Computational Design | Generate a virtual library of this compound derivatives. Perform QSAR and molecular docking simulations. nih.gov | Predict bioactivity and identify the most promising candidate molecules. |

| 2. Experimental Synthesis | Synthesize the prioritized compounds identified in Phase 1 using efficient methodologies. | Obtain pure samples of the computationally-selected derivatives. |

| 3. Experimental Validation | Conduct in vitro and in vivo assays to determine the actual biological activity of the synthesized compounds. | Confirm or refute the computational predictions. |

| 4. Model Refinement | Use the experimental data to refine the initial computational models. | Improve the predictive accuracy of the models for future screening efforts. |

Deeper Elucidation of Complex Biological and Chemical Mechanistic Pathways

While various thiazole derivatives are known to exhibit a wide range of biological effects, the precise mechanisms of action are often not fully understood. nih.govnih.gov A critical area for future research is the deep elucidation of the biological and chemical mechanistic pathways associated with this compound and its derivatives. Understanding how these molecules interact with biological targets at a molecular level is crucial for designing more potent and selective therapeutic agents.

This involves identifying specific enzymes, receptors, or signaling pathways that are modulated by these compounds. mdpi.com Advanced techniques such as X-ray crystallography, NMR spectroscopy, and kinetic studies can provide invaluable insights into structure-activity relationships (SAR). medmedchem.com Furthermore, investigating the chemical reactivity of the diamine functional groups on the thiazole ring is essential for understanding their role in both synthesis and biological interactions.

Exploration of Undiscovered Bioactive Potential of this compound Derivatives

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govresearchgate.netkuey.net The this compound core, with its two reactive amine groups, offers vast potential for creating extensive chemical libraries with diverse functionalities.

A major future challenge is to systematically explore the undiscovered bioactive potential of these derivatives. This can be achieved by creating and screening combinatorial libraries against a wide panel of biological targets. nih.gov Given the broad spectrum of activity seen in other thiazole compounds, derivatives of this compound could yield novel agents for treating a range of conditions, from infectious diseases to central nervous system disorders. medmedchem.comelsevierpure.com

| Potential Activity | Rationale Based on General Thiazole Research |

|---|---|

| Anticancer | Many thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines. mdpi.comkuey.net |

| Antimicrobial/Antifungal | The thiazole ring is a core component of many agents with significant activity against bacteria and fungi. nih.govmedmedchem.com |

| Anti-inflammatory | Thiazole-containing compounds have been developed as non-steroidal anti-inflammatory agents. researchgate.net |

| Antiviral | Certain thiazole derivatives have been identified as inhibitors of viral replication. researchgate.net |

| Anticonvulsant | The thiazole scaffold has been explored for its potential in treating central nervous system disorders like epilepsy. mdpi.com |

Innovations in Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact. bohrium.com Traditional synthetic methods for heterocycles often rely on volatile organic solvents, hazardous reagents, and energy-intensive processes. bepls.comnih.gov A significant emerging challenge is to develop innovative and sustainable methods for the production of this compound.

Future research should prioritize the adoption of green chemistry principles. bohrium.com This includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), the development of recyclable catalysts, and the application of energy-efficient techniques such as ultrasound irradiation. mdpi.combepls.comnih.gov These approaches not only minimize environmental harm but also can lead to safer and more cost-effective production processes. nih.gov

| Green Approach | Description | Benefit |

|---|---|---|

| Green Solvents | Replacing hazardous organic solvents with alternatives like water, ethanol, or PEG. bepls.com | Reduces pollution and health risks. |

| Reusable Catalysts | Employing solid-supported catalysts (e.g., silica-supported acids) that can be easily recovered and reused. mdpi.com | Minimizes catalyst waste and reduces cost. |

| Ultrasound Irradiation | Using ultrasonic waves to provide energy for the reaction, often at lower temperatures. mdpi.comnih.gov | Increases reaction rates, improves yields, and reduces energy consumption. |

| Solvent-Free Reactions | Conducting reactions by grinding or melting reactants together without any solvent. bohrium.com | Eliminates solvent waste entirely, offering a highly sustainable option. |

Q & A

Q. What are the optimal synthetic routes for Thiazole-2,5-diamine, and how do reaction conditions influence yield?